4-Fluoro-3-nitrobenzoic acid benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

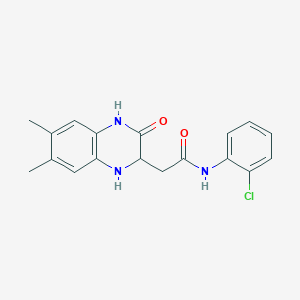

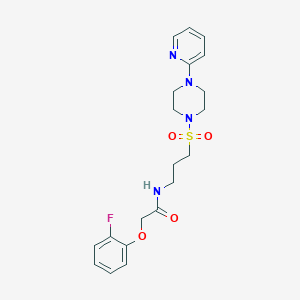

“4-Fluoro-3-nitrobenzoic acid benzyl ester” is a chemical compound derived from benzoic acid. It has a nitro and a fluoro substituents at the 3- and 4-positions . The functional groups in 4-fluoro-3-nitrobenzoic acid possess different reactivities .

Molecular Structure Analysis

The molecular formula of “this compound” is FC6H3(NO2)CO2H . The molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols to form esters . Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol at 50 mg/mL, forming a clear, light yellow solution .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

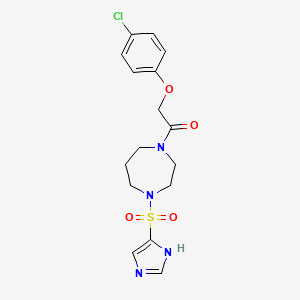

4-Fluoro-3-nitrobenzoic acid benzyl ester plays a critical role in the solid-phase synthesis of heterocyclic compounds. For instance, it has been utilized in the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, where the acid is tethered to a solid support. This method involves aromatic substitution, reduction of the nitro group, and cyclization to form the benzodiazepinone skeleton, showcasing the versatility of this compound in synthesizing complex molecules (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Oriented Synthesis (HOS)

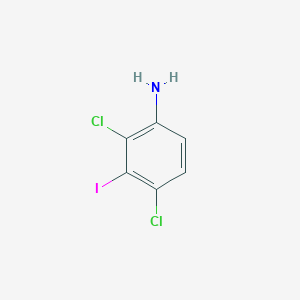

The compound has been identified as a potential building block in HOS, leading to various condensed nitrogenous cycles. Its ability to act as a multireactive starting material for the preparation of substituted nitrogenous heterocycles, such as benzimidazoles and benzotriazoles, underscores its significance in medicinal chemistry and drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Microwave-Assisted Synthesis

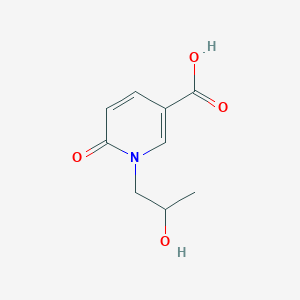

The use of this compound extends to microwave-assisted synthesis, where its derivative, PEG-ester, has been employed in a 10-step liquid phase synthesis of bis-benzimidazoles. This approach demonstrates the efficiency and rapidity with which complex molecules can be synthesized, leveraging the unique reactivity of the compound under microwave irradiation (Wu & Sun, 2006).

C-Arylation in Solid-Phase Synthesis

Another application involves the C-arylation of substituted acetonitriles and 1,3-dicarbonyl compounds with polystyrene-bound aryl fluorides derived from 4-Fluoro-3-nitrobenzoic acid. This method leads to the formation of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, illustrating the compound's utility in creating diverse chemical structures (Stephensen & Zaragoza, 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 4-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJITTDUVBATOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(ethanesulfonyl)ethyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2731285.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2731294.png)

![2-Anilinothieno[3,2-d][1,3]thiazin-4-one](/img/structure/B2731295.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2731297.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)